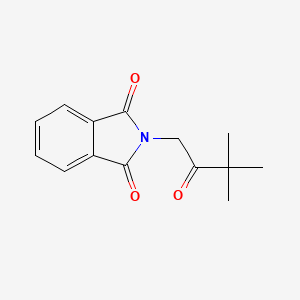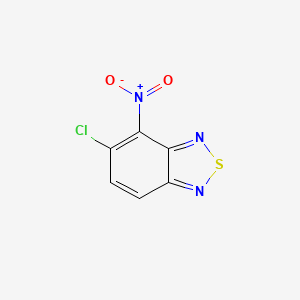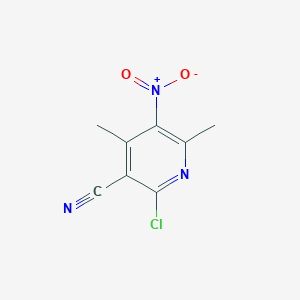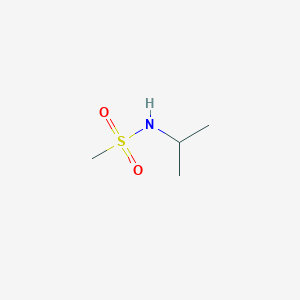
Methyl 2-cyanonicotinate
Descripción general
Descripción
Methyl 2-cyanonicotinate is a heterocyclic organic compound that belongs to the class of nicotinate derivatives1. It has a CAS Number of 75358-89-3 and a molecular weight of 162.152. The IUPAC name for this compound is methyl 2-cyanonicotinate2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-cyanonicotinate. However, there are synthesis methods available for similar compounds such as Methyl 2-aminonicotinate3.Molecular Structure Analysis
The Inchi Code for Methyl 2-cyanonicotinate is 1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H32. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving Methyl 2-cyanonicotinate. However, related compounds such as cyanoacetic acid have been studied in the context of high-performance ion chromatography4.Physical And Chemical Properties Analysis
Methyl 2-cyanonicotinate is a solid at room temperature2. It has a molecular weight of 162.152 and a density of 1.3±0.1 g/cm35. The boiling point is 318.0±27.0 °C at 760 mmHg5.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A significant aspect of the research on small molecules, including plant stress hormones and their derivatives, underscores the importance of synthesis methodologies and biological activities of chemical compounds. Methyl 2-cyanonicotinate could potentially fit within the scope of studies focusing on lipid-derived cyclopentanone compounds like Jasmonic Acid (JA) and its derivatives, which show a wide range of biological activities. The synthesis, usage, and biological implications of these compounds have been extensively reviewed, providing a framework that might be applicable to understanding and exploring Methyl 2-cyanonicotinate's potential uses in medicinal chemistry and drug development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Biological Activities and Applications
The biological activities of compounds similar to Methyl 2-cyanonicotinate, especially in the context of plant stress responses and potential therapeutic applications, are of growing interest. Research into jasmonates, for example, provides valuable insights into how such compounds could be utilized in developing new therapeutics. The detailed exploration of JA and its derivatives' properties suggests a promising direction for future research into related compounds, potentially including Methyl 2-cyanonicotinate, especially in relation to their use as drugs and prodrugs (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Safety And Hazards
Methyl 2-cyanonicotinate has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed2. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)2. Precautionary measures include avoiding inhalation, skin contact, and eye contact6.
Direcciones Futuras
As an organic compound, Methyl 2-cyanonicotinate could have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. However, specific future directions or applications for this compound are not readily available in the literature.
Relevant Papers
There are several papers related to Methyl 2-cyanonicotinate and similar compounds. For instance, a paper titled “Ultrafast trace-level detection of methyl nicotinate biomarker using TiO2/SiNWs nanocomposite-based sensing platform” discusses the detection of a related compound, methyl nicotinate7. Another paper, “In Vitro Human Skin Absorption of Solvent-Deposited Solids: Niacinamide and Methyl Nicotinate”, explores the skin absorption of methyl nicotinate7. These papers could provide useful insights into the properties and potential applications of Methyl 2-cyanonicotinate.
Propiedades
IUPAC Name |
methyl 2-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYBZGPGODWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320768 | |
| Record name | methyl 2-cyanonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanonicotinate | |
CAS RN |
75358-89-3 | |
| Record name | 75358-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-cyanonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)










